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This guide provides a comprehensive comparison of Dasabuvir-based therapeutic regimens

with other direct-acting antivirals (DAAs) for the treatment of chronic Hepatitis C virus (HCV)

infection. The data presented is synthesized from multiple meta-analyses and clinical trials to

aid researchers, scientists, and drug development professionals in understanding the

comparative efficacy and safety of these treatments.

Comparative Efficacy of Dasabuvir-Based Regimens
Dasabuvir is a non-nucleoside NS5B polymerase inhibitor that has been a component of

combination therapies for HCV, particularly for genotype 1.[1][2] It is typically administered with

other DAAs such as ombitasvir (an NS5A inhibitor), paritaprevir (an NS3/4A protease inhibitor),

and ritonavir to enhance pharmacokinetic properties.[3][4] This combination, often referred to

as the "3D" regimen, has demonstrated high rates of Sustained Virologic Response (SVR),

defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12).[5][6]

The efficacy of Dasabuvir-containing regimens has been evaluated in numerous clinical trials

across different HCV genotypes and patient populations. Pooled analyses and meta-analyses

have shown SVR rates exceeding 95% in many studies.[1][7] For instance, a meta-analysis of

regimens including paritaprevir/ritonavir, ombitasvir, and dasabuvir (PrOD) reported SVR rates

of 94-100% in patients with HCV genotype 1a or 1b, both with and without cirrhosis.[6]

The following tables summarize the SVR rates for Dasabuvir-based regimens and alternative

DAA therapies based on data from published meta-analyses and clinical studies.
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Table 1: Sustained Virologic Response (SVR12) Rates for Dasabuvir-Containing Regimens in

HCV Genotype 1

Patient
Population

Treatment
Regimen

Treatment
Duration

SVR12 Rate
(%)

Key Clinical
Trials/Meta-
analyses

Genotype 1a

(Non-cirrhotic)

Ombitasvir/Parita

previr/r +

Dasabuvir +

Ribavirin

12 weeks 97% SAPPHIRE-I[8]

Ombitasvir/Parita

previr/r +

Dasabuvir

12 weeks 90.2% PEARL-IV[9]

Genotype 1b

(Non-cirrhotic)

Ombitasvir/Parita

previr/r +

Dasabuvir

12 weeks 99% PEARL-III[9]

Genotype 1 (with

Compensated

Cirrhosis)

Ombitasvir/Parita

previr/r +

Dasabuvir +

Ribavirin

12 or 24 weeks 95-100%
TURQUOISE-

II[1]

Genotype 1 (HIV-

1 Co-infected)

Ombitasvir/Parita

previr/r +

Dasabuvir +

Ribavirin

12 or 24 weeks
96.3% (pooled

estimate)

Meta-analysis of

10 studies[7]

Genotype 1

(Liver Transplant

Recipients)

Ombitasvir/Parita

previr/r +

Dasabuvir +

Ribavirin

24 weeks 97% CORAL-I[3]

Table 2: Comparative SVR12 Rates of Alternative Direct-Acting Antiviral (DAA) Regimens
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Patient
Population

Treatment
Regimen

Treatment
Duration

SVR12 Rate
(%)

Key Clinical
Trials/Meta-
analyses

Genotype 1

(Treatment-

Naïve, Non-

cirrhotic)

Sofosbuvir/Ledip

asvir
8 or 12 weeks 97-99% ION-1, ION-3[8]

Elbasvir/Grazopr

evir
12 weeks 92-95% C-EDGE TN

Glecaprevir/Pibre

ntasvir
8 weeks 99% ENDURANCE-1

Genotype 1

(Treatment-

Experienced)

Sofosbuvir/Ledip

asvir
12 or 24 weeks 94-99% ION-2[8]

Genotypes 5 and

6

Sofosbuvir +

Pegylated-

Interferon/Ribavir

in

12 weeks 99.6% (pooled) Meta-analysis[5]

Sofosbuvir/Ledip

asvir
12 weeks 99.2% (pooled) Meta-analysis[5]

Adolescents (12-

17 years) with

GT1 or GT4

Ombitasvir/Parita

previr/r ±

Dasabuvir ±

Ribavirin

12 or 24 weeks 100%
DORA (Part 1)

[10]

Sofosbuvir/Ledip

asvir
12 weeks 98% Study 1116[10]

Safety and Tolerability Profile
Dasabuvir-based regimens are generally well-tolerated.[1][3] Common adverse events

reported in clinical trials include fatigue, headache, nausea, and insomnia.[3] The addition of

ribavirin to the regimen is associated with a higher incidence of adverse events, including
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anemia.[11] Serious adverse events are infrequent, with discontinuation rates due to adverse

events being low.[1] However, there have been warnings of severe liver injury, hepatic

decompensation, and mortality, particularly in patients with advanced liver disease.[6]

Experimental Protocols
The data presented in this guide are derived from rigorous clinical trials and subsequent meta-

analyses. The fundamental experimental design of these studies is outlined below.

General Clinical Trial Methodology
Study Design: Most of the pivotal trials were randomized, open-label or double-blind,

multicenter studies.[3][11]

Patient Population: Key inclusion criteria typically involved adults with chronic HCV infection

of a specific genotype, with or without compensated cirrhosis, and who were either

treatment-naïve or had failed previous interferon-based therapy.[9] Exclusion criteria often

included decompensated liver disease, co-infection with Hepatitis B virus or HIV (unless

specifically studied), and other significant comorbidities.[9]

Intervention: Patients were assigned to receive a specific DAA regimen for a predefined

duration (e.g., 8, 12, or 24 weeks).[3] Dosages for the Dasabuvir combination regimen were

typically ombitasvir/paritaprevir/ritonavir (25mg/150mg/100mg) once daily and dasabuvir
(250mg) twice daily, with or without weight-based ribavirin.[12]

Primary Endpoint: The primary measure of efficacy was the Sustained Virologic Response at

12 weeks post-treatment (SVR12), defined as an HCV RNA level below the lower limit of

quantification.[5][11]

Safety Assessments: Safety was monitored through the recording of adverse events, serious

adverse events, and laboratory abnormalities throughout the treatment and post-treatment

follow-up periods.[11]

Visualizing Methodologies and Mechanisms
To better illustrate the processes and biological pathways discussed, the following diagrams

are provided in Graphviz DOT language.
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Workflow of a systematic review and meta-analysis of clinical trials.
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Mechanism of action of Dasabuvir and other DAAs in the HCV life cycle.
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Dasabuvir, as part of a combination regimen with other direct-acting antivirals, has

demonstrated high efficacy and a generally favorable safety profile in the treatment of chronic

Hepatitis C, particularly for genotype 1.[1][3] Meta-analyses of clinical trials have consistently

reported SVR12 rates exceeding 95% across various patient populations, including those with

compensated cirrhosis and HIV co-infection.[6][7] While newer, pangenotypic DAA regimens

have become available, the data from numerous studies support the continued understanding

of Dasabuvir-based therapies within the evolving landscape of HCV treatment. The choice of

therapy should always be guided by the specific HCV genotype, patient characteristics, and the

latest clinical guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Dasabuvir (ABT333) for the treatment of chronic HCV genotype I: a new face of cure, an
expert review - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C | Semantic Scholar
[semanticscholar.org]

3. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Systematic Review with Meta-Analysis: Efficacy and Safety of Direct-Acting Antivirals for
Chronic Hepatitis C Genotypes 5 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

6. Real-world safety and efficacy of paritaprevir/ritonavir/ombitasvir plus dasabuvir ± ribavirin
in patients with hepatitis C virus genotype 1 and advanced hepatic fibrosis or compensated
cirrhosis: a multicenter pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]

7. Effectiveness of ombitasvir/paritaprevir/ritonavir, dasabuvir for HCV in HIV/HCV coinfected
subjects: a comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]

8. Newer direct-acting antivirals for hepatitis C virus infection: Perspectives for India - PMC
[pmc.ncbi.nlm.nih.gov]

9. Ombitasvir/Paritaprevir/Ritonavir and Dasabuvir - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26567871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6658189/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6506536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6337763/
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://www.benchchem.com/product/b7980857?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/26567871/
https://pubmed.ncbi.nlm.nih.gov/26567871/
https://www.semanticscholar.org/paper/Dasabuvir%3A-a-new-direct-antiviral-agent-for-the-of-Trivella-Gutierrez/abc5feec9ddca39467e51323288d70a058526369
https://www.semanticscholar.org/paper/Dasabuvir%3A-a-new-direct-antiviral-agent-for-the-of-Trivella-Gutierrez/abc5feec9ddca39467e51323288d70a058526369
https://pmc.ncbi.nlm.nih.gov/articles/PMC6658189/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6658189/
https://www.researchgate.net/publication/272193751_Dasabuvir_A_new_direct_antiviral_agent_for_the_treatment_of_hepatitis_C
https://pmc.ncbi.nlm.nih.gov/articles/PMC6877942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6877942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6506536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6506536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6506536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6337763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6337763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5719604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5719604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4567207/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7980857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Ombitasvir/Paritaprevir/Ritonavir With or Without Dasabuvir and With or Without
Ribavirin for Adolescents With HCV Genotype 1 or 4 - PMC [pmc.ncbi.nlm.nih.gov]

11. Efficacy and safety of ombitasvir/paritaprevir/ritonavir and dasabuvir with low‐dose
ribavirin in patients with chronic hepatitis C virus genotype 1a infection without cirrhosis -
PMC [pmc.ncbi.nlm.nih.gov]

12. Effectiveness of dasabuvir/ombitasvir/paritaprevir/ritonavir for hepatitis C virus in clinical
practice: A population-based observational study - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Meta-Analysis of Dasabuvir-Based
Regimens for Chronic Hepatitis C]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7980857#meta-analysis-of-clinical-trials-involving-
dasabuvir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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